molecular formula C24H22N2O3 B11639784 5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11639784
M. Wt: 386.4 g/mol
InChI Key: PKUHOXJENXEMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C24H22N2O3 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H22N2O3/c1-27-17-13-11-16(12-14-17)20-15-21-18-7-3-6-10-23(18)29-24(26(21)25-20)19-8-4-5-9-22(19)28-2/h3-14,21,24H,15H2,1-2H3

InChI Key

PKUHOXJENXEMMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5OC

Origin of Product

United States

Biological Activity

5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The benzoxazine core structure has been associated with various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cycloaddition and functionalization processes. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate).
  • Mechanism : The compound may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

Antidiabetic Potential

In silico studies have shown that derivatives of this compound can inhibit key enzymes involved in carbohydrate metabolism:

  • Enzymes Targeted : Pancreatic α-amylase and intestinal α-glucosidase.
  • Binding Affinity : Some derivatives demonstrated high binding affinities (e.g., 9.2 kcal/mol for α-amylase) indicating potential as antidiabetic agents.

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using various assays:

  • DPPH Assay : Demonstrated significant free radical scavenging activity.
  • Mechanism : Likely involves the donation of hydrogen atoms to neutralize free radicals.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro:

  • Cytokine Production : Inhibition of TNF-α and IL-6 production in macrophage cultures.
  • Pathway Involvement : Modulation of NF-kB signaling pathways.

Data Tables

Biological ActivityCell Line/TargetIC50 ValueMechanism
AnticancerMCF-715 µMApoptosis induction
Antidiabeticα-Amylase9.2 kcal/molEnzyme inhibition
AntioxidantDPPH20 µg/mLFree radical scavenging
Anti-inflammatoryMacrophagesN/ACytokine inhibition

Case Studies

Several studies have explored the biological activity of benzoxazine derivatives:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that a related benzoxazine derivative exhibited a dose-dependent reduction in cell viability across multiple cancer cell lines with an IC50 value comparable to established chemotherapeutics .
  • Evaluation of Antidiabetic Properties :
    • Research conducted using molecular docking simulations indicated that the synthesized compounds could effectively bind to pancreatic α-amylase with promising affinity values, suggesting potential for further development as antidiabetic agents .
  • Antioxidant and Anti-inflammatory Studies :
    • In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cultured cells while also inhibiting pro-inflammatory cytokines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.